1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and industrial applications. This compound, in particular, features an isobutyl group and an o-tolyl group attached to the pyrazine ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One possible synthetic route could involve the condensation of an isobutyl-substituted hydrazine with an o-tolyl-substituted diketone. The reaction conditions may include the use of a solvent such as ethanol or methanol, and the reaction may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions may yield dihydropyrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction may produce dihydropyrazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the production of specialty chemicals, dyes, or materials.
Mechanism of Action
The mechanism by which 1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-isobutyl-4-phenylpyrazine-2,3(1H,4H)-dione: Similar structure but with a phenyl group instead of an o-tolyl group.
1-isobutyl-4-(m-tolyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with an m-tolyl group instead of an o-tolyl group.
1-isobutyl-4-(p-tolyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
1-isobutyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is unique due to the specific positioning of the isobutyl and o-tolyl groups on the pyrazine ring. This unique arrangement may result in distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1-(2-methylphenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(2)10-16-8-9-17(15(19)14(16)18)13-7-5-4-6-12(13)3/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHQAPZFEFHTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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